
(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid is a boronic acid derivative that features an indazole ring substituted with a tert-butoxycarbonyl group and a boronic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid typically involves the borylation of an indazole precursor. One common method includes the use of bis(neopentyl glycolato)diboron as a borylation reagent in the presence of a rhodium catalyst . The reaction conditions often involve heating the mixture to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This includes controlling temperature, pressure, and the use of appropriate solvents to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid moiety can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Solvents: Tetrahydrofuran (THF), dichloromethane, and water are commonly used solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Aplicaciones Científicas De Investigación
(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparación Con Compuestos Similares
- 1-(tert-Butoxycarbonyl)indole-2-boronic acid
- N-Boc-indole-2-boronic acid
- N-Boc-1H-pyrazole-4-boronic acid
Uniqueness: (1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid is unique due to its indazole ring structure, which provides distinct electronic properties compared to other boronic acids. This uniqueness makes it particularly useful in specific Suzuki-Miyaura coupling reactions where the electronic properties of the indazole ring can influence the reaction outcome.
Propiedades
Fórmula molecular |
C12H15BN2O4 |
|---|---|
Peso molecular |
262.07 g/mol |
Nombre IUPAC |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]boronic acid |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-7-5-4-6-8(9)10(14-15)13(17)18/h4-7,17-18H,1-3H3 |
Clave InChI |
CRIFMWKASCWEDL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NN(C2=CC=CC=C12)C(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,4R,5R,6aS)-5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B11853182.png)
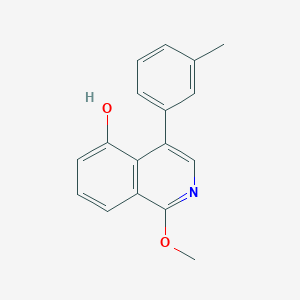
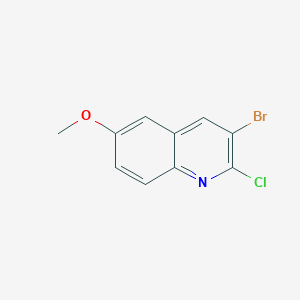

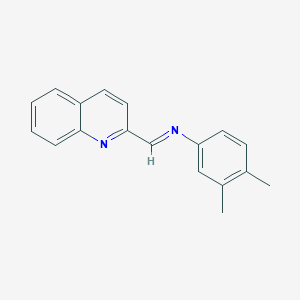
![6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11853211.png)
![4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11853217.png)


![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B11853234.png)
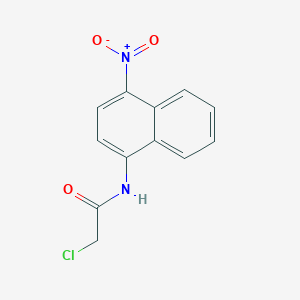
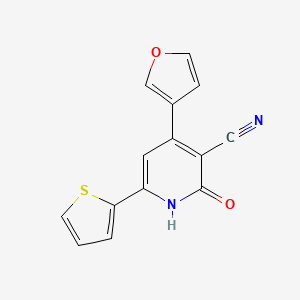
![7-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11853259.png)
